molecular formula C20H20N4O2S B11265878 5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide

5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B11265878
M. Wt: 380.5 g/mol
InChI Key: HTMIPTQOJRJJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiadiazole ring, an ethyl group, and a phenylethyl carbamoyl moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Phenylethyl Carbamoyl Moiety: The phenylethyl carbamoyl group can be introduced by reacting the intermediate compound with phenylethyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its thiadiazole ring and phenylethyl carbamoyl moiety set it apart from other compounds, providing unique opportunities for research and application in various fields.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-ethyl-N-[3-(1-phenylethylcarbamoyl)phenyl]-1,3,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C20H20N4O2S/c1-3-17-23-24-20(27-17)19(26)22-16-11-7-10-15(12-16)18(25)21-13(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

HTMIPTQOJRJJGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.